![molecular formula C12H24O2 B1148058 (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane CAS No. 139008-49-4](/img/structure/B1148058.png)
(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane
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Overview
Description
(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane is a chiral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane is not fully understood. However, it has been suggested that this compound may interact with certain enzymes or receptors in the body, leading to its observed biochemical and physiological effects.
Biochemical And Physiological Effects
(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane has been found to exhibit anticancer activity, suggesting its potential as a cancer therapeutic.
Advantages And Limitations For Lab Experiments
One advantage of using (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane in lab experiments is its excellent enantioselectivity, which makes it a valuable tool in asymmetric synthesis. However, one limitation of using this compound is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several potential future directions for the study of (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane. For example, further research could be conducted to better understand its mechanism of action and to identify potential targets for its therapeutic use. Additionally, this compound could be further explored for its potential use in drug delivery, as well as in the development of new catalysts for organic synthesis.
Synthesis Methods
The synthesis of (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane involves the reaction of hexanal with 2,3-dimethyl-1,3-butadiene in the presence of a chiral catalyst. The resulting product is then purified using column chromatography to obtain the desired enantiomer.
Scientific Research Applications
(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane has been studied for its potential application in various scientific fields, including organic synthesis, catalysis, and drug delivery. This compound has been found to exhibit excellent enantioselectivity in organic reactions and has been used as a chiral catalyst in asymmetric synthesis.
properties
IUPAC Name |
(4R)-4-hexyl-2,2-dimethyl-1,3-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-13-12(2,3)14-11/h11H,4-10H2,1-3H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQWEWCCBORJBD-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCOC(O1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1CCOC(O1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930278 |
Source
|
Record name | 4-Hexyl-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane | |
CAS RN |
139008-49-4 |
Source
|
Record name | 4-Hexyl-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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